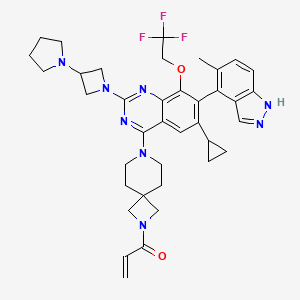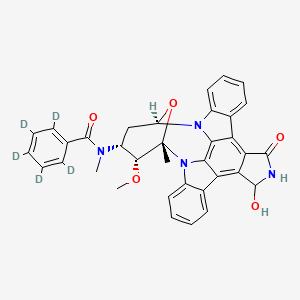
Nor Verapamil-d7, Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nor Verapamil-d7, Hydrochloride is a deuterium-labeled derivative of Norverapamil, an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias . This compound retains the pharmacological properties of Norverapamil but is labeled with deuterium, making it useful in various scientific research applications .
Preparation Methods
The synthesis of Nor Verapamil-d7, Hydrochloride involves the deuterium labeling of Norverapamil. The synthetic route typically includes the following steps:
N-Demethylation of Verapamil: Verapamil undergoes N-demethylation to produce Norverapamil.
Deuterium Labeling: Norverapamil is then labeled with deuterium to produce Nor Verapamil-d7.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Nor Verapamil-d7, Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nor Verapamil-d7, Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Drug Metabolism Research: It helps in understanding the metabolic pathways and the role of deuterium in drug metabolism.
Calcium Channel Blocker Research: It is used to investigate the mechanisms of action of calcium channel blockers and their effects on cardiovascular diseases.
P-Glycoprotein Inhibition Studies: It is used to study the inhibition of P-glycoprotein, a protein involved in drug resistance.
Mechanism of Action
Nor Verapamil-d7, Hydrochloride exerts its effects by blocking L-type calcium channels, similar to Verapamil. This inhibition reduces calcium influx into cardiac and smooth muscle cells, leading to decreased heart rate, reduced contractility, and vasodilation . The molecular targets include voltage-dependent calcium channels, and the pathways involved are related to calcium signaling and cardiovascular regulation .
Comparison with Similar Compounds
Nor Verapamil-d7, Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications. Similar compounds include:
Norverapamil: The non-deuterated form with similar pharmacological properties.
Verapamil: The parent compound used in cardiovascular treatments.
Diltiazem: Another calcium channel blocker with a different chemical structure but similar therapeutic uses.
This compound stands out due to its enhanced stability and utility in tracing metabolic pathways in research settings .
Properties
Molecular Formula |
C26H37ClN2O4 |
|---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChI Key |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)




![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)

![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)


